molecular formula C19H21N5O2S B2567223 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 898607-28-8

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2567223
CAS No.: 898607-28-8
M. Wt: 383.47
InChI Key: ZINRTGPKKMGHSA-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide represents a class of triazole derivatives that have attracted significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S with a molecular weight of approximately 288.36 g/mol. The presence of the triazole ring, sulfanyl group, and acetamide moiety contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC13H16N4O2S
Molecular Weight288.36 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white powder

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory : Modulation of inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions, such as cyclooxygenase (COX) enzymes involved in inflammation.
  • Receptor Binding : It may also bind to receptors that mediate various physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related triazole compounds, providing insights into their therapeutic potential:

  • Anticancer Activity :
    • A study demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition at low concentrations .
    • Another investigation highlighted that certain sulfanyltriazoles showed promising results in overcoming drug resistance in HIV treatment by targeting non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
  • Antimicrobial Effects :
    • Research has shown that compounds similar to this compound exhibit potent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Properties :
    • The compound has been assessed for its ability to inhibit COX enzymes, which are crucial in the inflammatory response. Preliminary results suggest it may have comparable efficacy to established anti-inflammatory drugs like ibuprofen .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-4-9-16(13(2)10-12)21-17(25)11-27-19-23-22-18(24(19)20)14-5-7-15(26-3)8-6-14/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINRTGPKKMGHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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